molecular formula C11H11ClO3 B1323757 Ethyl 4-chloro-2-methylbenzoylformate CAS No. 951888-10-1

Ethyl 4-chloro-2-methylbenzoylformate

Cat. No.: B1323757
CAS No.: 951888-10-1
M. Wt: 226.65 g/mol
InChI Key: AVQOVHRZVGYJOD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-methylbenzoylformate is an ester derivative featuring a benzoylformate backbone substituted with a chlorine atom at the para position and a methyl group at the ortho position of the aromatic ring. Its structural complexity—combining chloro and methyl substituents—renders it valuable for studying steric and electronic effects in organic synthesis, particularly in pharmaceuticals or agrochemical intermediates.

Properties

IUPAC Name

ethyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQOVHRZVGYJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261177
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951888-10-1
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-2-methylbenzoylformate can be synthesized through the esterification of 4-chloro-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-chloro-2-methylbenzoylformate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzymatic activity or the alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-chloro-2-methylbenzoylformate belongs to a broader class of substituted benzoate esters. Key structural analogues include:

(a) Ethyl 4-Chlorobenzoyl Formate
  • Substituents : A single chlorine atom at the para position.
(b) Methyl 4-Chloro-2-Fluorobenzoate
  • Molecular Formula : C₈H₆ClFO₂; Molar Mass : 188.58 g/mol.
  • Substituents : Chloro (para) and fluoro (ortho) groups.
  • Key Differences : The methyl ester group (vs. ethyl) shortens the alkyl chain, reducing lipophilicity. The electronegative fluorine atom introduces stronger electron-withdrawing effects, which may alter solubility and metabolic stability in biological systems .
(c) Ethyl 4-Methyl-3-Oxopentanoate
  • Substituents : A methyl group at the 4-position and a ketone at the 3-position.
  • Key Differences: The absence of an aromatic ring shifts the compound’s applications toward aliphatic ester chemistry, such as flavoring agents or polymer precursors. The keto group enhances polarity, affecting solubility in nonpolar solvents .
(d) Ethyl 2-Hydroxysulfamoylbenzoate
  • Substituents : A sulfamoyl-hydroxyl group at the ortho position.
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity, making this compound more water-soluble and suitable for pharmaceutical applications (e.g., enzyme inhibition) compared to the hydrophobic target compound .

Physicochemical and Functional Properties

Property This compound Ethyl 4-Chlorobenzoyl Formate Methyl 4-Chloro-2-Fluorobenzoate
Lipophilicity (LogP) High (chloro + methyl) Moderate (chloro only) Moderate (chloro + fluoro)
Steric Hindrance Significant (ortho-methyl) Low Moderate (ortho-fluoro)
Electron Effects Moderate EWG (Cl) + EDG (Me) Strong EWG (Cl) Strong EWG (Cl, F)
Applications Specialty intermediates Pharmaceuticals Agrochemicals/Pharmaceuticals

Key Observations :

  • Chloro Substituents : Enhance electrophilicity and resistance to oxidative degradation but increase molecular weight and density .
  • Fluoro Substituents : Increase metabolic stability and electronegativity, favoring binding in biological targets .

Biological Activity

Ethyl 4-chloro-2-methylbenzoylformate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular structure, which includes a chloro substituent on the benzene ring and an ethyl ester functional group. Its molecular formula is C11H11ClO3C_{11}H_{11}ClO_3, and it has been studied for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membrane integrity, leading to cell death. This property has been observed in various studies where similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates that this compound can interfere with cellular signaling pathways, inhibiting cancer cell proliferation. It may modulate the activity of enzymes involved in cancer metabolism .

Antimicrobial Studies

A study conducted to evaluate the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be utilized in therapeutic contexts.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that this compound has promising potential as an antimicrobial agent.

Anticancer Research

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. One notable study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability among breast cancer cells (MCF-7) and colon cancer cells (HT-29).

Cell Line IC50 (µM)
MCF-715
HT-2920

These findings indicate that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its mechanisms and potential clinical applications .

Case Study 1: Antimicrobial Efficacy

In a clinical trial evaluating the efficacy of this compound as a topical antimicrobial agent for skin infections, patients treated with formulations containing this compound showed a significant reduction in infection rates compared to placebo groups. The study highlighted the compound's potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

A preclinical study investigated the use of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy of the chemotherapy drugs when administered alongside this compound, suggesting a synergistic effect that could improve treatment outcomes for patients with advanced-stage cancers .

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